

Application Note: Synthesis of N,N-Dimethyl Lactamide from Methyl Lactate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-N,N-dimethylpropanamide
Cat. No.:	B188722

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyl lactamide is a versatile organic compound with applications as a solvent and a chemical intermediate. Its synthesis from methyl lactate via aminolysis with dimethylamine is a common and important transformation in organic chemistry. This document provides a detailed protocol for this synthesis, summarizing various reported methodologies and their respective quantitative outcomes. The synthesis of amides from esters is a fundamental reaction, and numerous methods have been developed, ranging from direct thermal condensation to catalyzed reactions under milder conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Principle

The core of the synthesis is the nucleophilic acyl substitution reaction where dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl lactate. The methoxy group (-OCH₃) of the ester is subsequently eliminated as methanol, forming the more stable amide bond.

Figure 1: General reaction scheme for the synthesis of N,N-dimethyl lactamide from methyl lactate.

Experimental Protocols

Several protocols for the synthesis of N,N-dimethyl lactamide from lactate esters have been reported in the literature, with variations in catalysts, temperature, and reaction time. Below are detailed methodologies for key approaches.

Protocol 1: Catalytic Synthesis using Sulfuric Acid

This protocol is based on the method described by Ratchford and Fisher, which utilizes a catalytic amount of sulfuric acid to facilitate the reaction at room temperature.[\[4\]](#)[\[5\]](#)

- Materials:

- Methyl lactate
- Anhydrous dimethylamine
- Concentrated sulfuric acid
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)

- Procedure:

- In a sealed reaction vessel, combine methyl lactate (1.0 eq) and anhydrous dimethylamine (1.2 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) to the mixture.
- Seal the vessel and stir the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction may take several days to weeks to reach completion.[\[4\]](#)
- Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure N,N-dimethyl lactamide.

Protocol 2: Thermal Synthesis

This protocol is adapted from a method using ethyl lactate and can be applied to methyl lactate, involving heating the reactants in a sealed vessel.[\[4\]](#)

- Materials:

- Methyl lactate
- Anhydrous dimethylamine

- Procedure:

- In a sealed pressure vessel, combine methyl lactate (1.0 eq) and anhydrous dimethylamine (1.5 eq).
- Seal the vessel tightly and heat the reaction mixture to 70 °C.
- Maintain the temperature and stir the mixture for 48 hours.[\[4\]](#)
- After the reaction period, cool the vessel to room temperature.
- Carefully vent any excess pressure.
- Remove the unreacted dimethylamine and the methanol byproduct under reduced pressure.
- The remaining residue is the crude N,N-dimethyl lactamide.
- Purify the crude product by vacuum distillation.

Protocol 3: Microwave-Assisted Synthesis

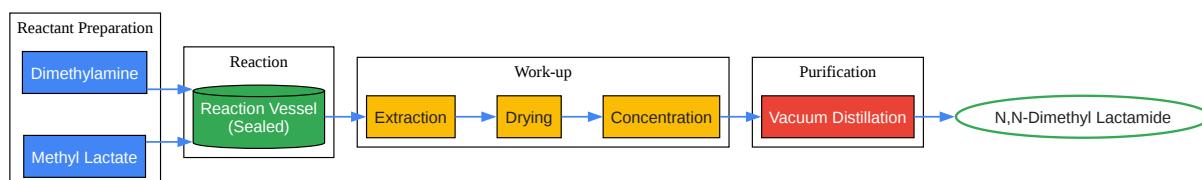
Microwave irradiation can significantly accelerate the amidation of esters.[\[6\]](#) This protocol is a general adaptation for the synthesis of N,N-dimethyl lactamide.

- Materials:

- Methyl lactate
- Dimethylamine (e.g., as a solution in THF or as a gas)
- Potassium tert-butoxide (t-BuOK) (optional, as a catalyst)[\[6\]](#)

- Procedure:

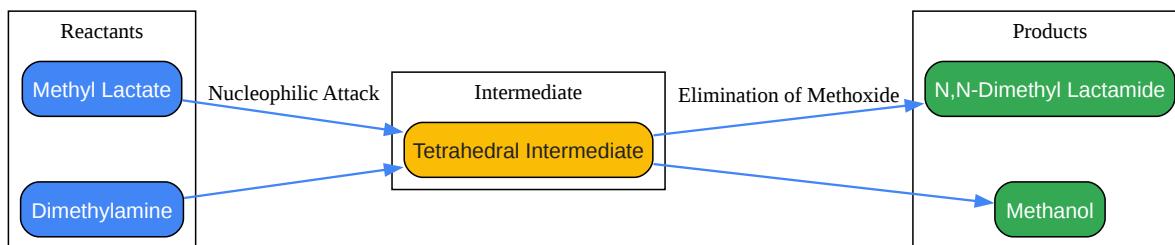
- In a microwave-safe reaction vessel, combine methyl lactate (1.0 eq) and dimethylamine (1.5 eq).
- If using a catalyst, add potassium tert-butoxide (0.1 eq).
- Seal the vessel and place it in a focused microwave reactor.
- Irradiate the mixture with microwaves at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
- Monitor the reaction progress by GC-MS or LC-MS.
- After completion, cool the vessel to room temperature.
- Work up the reaction mixture as described in Protocol 1 (steps 5-9).


Data Presentation

The following table summarizes the quantitative data from various reported syntheses of N,N-dialkyl lactamides from lactate esters.

Starting Material	Amine	Catalyst/Condition s	Temperat ure	Reaction Time	Yield (%)	Referenc e
Methyl lactate	Dimethylamine	Sulfuric acid	Room Temp.	3 weeks	86	[4][5]
Ethyl lactate	Dimethylamine	None	70 °C	2 days	93	[4]
		Potassium				
Ethyl lactate	Various amines	tert-butoxide, Microwave	Not specified	2-3 min	>70	[6]
Methyl lactate	Dimethylamine	None	35 °C	Not specified	Readily reacts	[7]

Mandatory Visualizations


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N,N-dimethyl lactamide.

Signaling Pathway (Reaction Mechanism)

[Click to download full resolution via product page](#)

Caption: Mechanism of N,N-dimethyl lactamide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- 5. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US8440860B2 - Process for manufacturing N, N-dialkyl lactamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Note: Synthesis of N,N-Dimethyl Lactamide from Methyl Lactate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b188722#protocol-for-n-n-dimethylamide-synthesis-from-methyl-lactate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com